N-(Diphenylmethylene)glycine tert-butyl ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 2-(benzhydrylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHDPXQDVKNPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350810 | |

| Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81477-94-3 | |

| Record name | tert-Butyl N-(diphenylmethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Diphenylmethylene)glycine tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Diphenylmethylene)glycine tert-butyl Ester: Core Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Diphenylmethylene)glycine tert-butyl ester is a cornerstone reagent in modern organic synthesis, primarily serving as a protected glycine equivalent for the asymmetric synthesis of a wide array of non-proteinogenic α-amino acids.[1] Its unique structure, featuring a sterically demanding diphenylmethylene (benzhydrylidene) group protecting the amine and a tert-butyl group protecting the carboxylic acid, facilitates the generation of a stable enolate. This enolate can undergo diastereoselective alkylation, aldol, and Michael addition reactions. Subsequent deprotection under acidic conditions yields the desired α-amino acid, making this compound an invaluable tool in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its fundamental properties, spectral data, and key experimental protocols for its synthesis and application.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

Identifiers and Chemical Structure

| Property | Value |

| CAS Number | 81477-94-3[2] |

| Molecular Formula | C₁₉H₂₁NO₂[2] |

| Molecular Weight | 295.38 g/mol [3] |

| IUPAC Name | tert-butyl 2-[(diphenylmethylidene)amino]acetate[4] |

| Synonyms | tert-Butyl (diphenylmethyleneamino)acetate, (Benzhydrylideneamino)acetic acid tert-butyl ester, Dpm-Gly-OtBu[3] |

| InChI | InChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |

| SMILES | CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2[4] |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white powder, crystals, or chunks. |

| Melting Point | 114-116 °C[3][5] |

| Boiling Point | 377.5 ± 34.0 °C (Predicted) |

| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate; limited solubility in water. |

| Purity/Assay | Typically ≥98% (HPLC)[5][6] |

| Storage | Store at room temperature (10°C - 25°C), keep dry, and under an inert atmosphere (e.g., Nitrogen). Protect from light and moisture.[3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Description |

| ¹H NMR | CDCl₃ | 7.57-7.29 (m, 6H), 7.16 (t, 1H), 6.95 (d, 2H), 6.76 (d, 2H) | Aromatic protons of the diphenylmethylene group. |

| 4.12 (s, 2H) | Methylene protons (-CH₂-). | ||

| 1.45 (s, 9H) | Methyl protons of the tert-butyl group. | ||

| ¹³C NMR | CDCl₃ | 171.1, 170.2 | Carbonyl carbon (C=O) and Imine carbon (C=N). |

| 141.7, 139.2, 136.1, 134.4, 130.3, 128.7, 128.6, 128.3, 128.0, 127.6, 126.4 | Aromatic carbons. | ||

| 81.6 | Quaternary carbon of the tert-butyl group. | ||

| 66.9 | Methylene carbon (-CH₂-). | ||

| 28.0 | Methyl carbons of the tert-butyl group. |

Note: NMR peak assignments can vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1625 | C=N stretch (imine) |

| ~1440, ~1490 | C=C stretch (aromatic) |

| ~1150 | C-O stretch (ester) |

Experimental Protocols & Workflows

This section details the methodologies for the synthesis of the title compound and its subsequent use in the asymmetric synthesis of α-amino acids.

Synthesis of this compound

The most common synthesis route involves the condensation of benzophenone imine with a glycine tert-butyl ester equivalent.[7]

dot

Caption: General workflow for the synthesis of the title compound.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add benzophenone imine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane or toluene.

-

Addition of Base: Add a mild base such as triethylamine (1.1 eq.) or potassium carbonate.

-

Addition of Ester: Slowly add tert-butyl bromoacetate or chloroacetate (1.0-1.1 eq.) to the stirring mixture.

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied to drive the reaction to completion.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is typically purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes, or by silica gel column chromatography to yield a white to off-white solid.[8]

Asymmetric Alkylation via Phase-Transfer Catalysis

A primary application of this reagent is in the enantioselective synthesis of α-amino acids using chiral phase-transfer catalysts.[9][10]

dot

Caption: Workflow for asymmetric alkylation and subsequent deprotection.

Methodology:

-

Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq.), the desired alkylating agent (e.g., benzyl bromide, 1.1 eq.), and a chiral phase-transfer catalyst (0.01-0.1 mol%) in an appropriate organic solvent like toluene.[9]

-

Addition of Base: Cool the mixture (e.g., to 0°C or lower for higher selectivity) and add a strong aqueous base, such as 50% potassium hydroxide solution, with vigorous stirring.

-

Reaction: Maintain the temperature and stir vigorously for several hours until the reaction is complete as monitored by TLC.

-

Workup: Allow the mixture to warm to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alkylated product can be purified by chromatography if necessary.

Deprotection to Yield the Free Amino Acid

The final step involves the acidic hydrolysis of both the imine and the tert-butyl ester protecting groups.

Methodology:

-

Dissolution: Dissolve the crude or purified alkylated intermediate in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.

-

Acidification: Add an aqueous solution of a strong acid, such as 1-3 M hydrochloric acid (HCl) or a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).[11]

-

Hydrolysis: Stir the biphasic mixture vigorously at room temperature for several hours. The hydrolysis of the imine forms benzophenone, and the cleavage of the tert-butyl ester releases isobutylene and the free carboxylic acid.

-

Workup: After the reaction is complete, separate the aqueous layer containing the amino acid hydrochloride salt. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the benzophenone by-product.

-

Isolation: The free amino acid can be isolated from the aqueous solution by neutralization with a base (e.g., pyridine or an ion-exchange resin) followed by crystallization or lyophilization.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its capacity to generate structurally diverse, unnatural α-amino acids. These building blocks are crucial in peptidomimetics and the synthesis of complex pharmaceutical agents. By enabling precise control over stereochemistry at the α-carbon, this reagent allows for the systematic exploration of structure-activity relationships (SAR) in drug candidates. Its use has been documented in the synthesis of precursors to various therapeutic agents, including enzyme inhibitors and receptor modulators. While some vendors list it as a dye for biological research, its predominant and well-documented application is as a synthetic intermediate.[4][6]

Safety and Handling

According to Safety Data Sheets (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard. However, it may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. It is noted to be moisture-sensitive.[5]

References

- 1. This compound | C19H21NO2 | CID 688171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound, 99% 1 g | Request for Quote [thermofisher.com]

- 5. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(Diphenylmethylene)glycine tert-butyl Ester: Structure, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Diphenylmethylene)glycine tert-butyl ester, a key intermediate in the synthesis of non-natural amino acids. The document details its chemical structure, physicochemical properties, stability profile, and common applications, with a focus on experimental protocols and data presentation for a scientific audience.

Chemical Structure and Properties

This compound, also known by its IUPAC name tert-butyl 2-(benzhydrylideneamino)acetate, is a Schiff base derived from the condensation of benzophenone and glycine tert-butyl ester.[1] Its structure features a bulky diphenylmethylene group protecting the primary amine of the glycine backbone and a tert-butyl ester protecting the carboxylic acid.

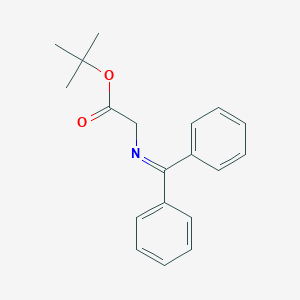

Caption: 2D structure of this compound.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁NO₂ | [1] |

| Molecular Weight | 295.38 g/mol | [1] |

| CAS Number | 81477-94-3 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 114-116 °C | [3] |

| Solubility | Soluble in chloroform, methanol. Insoluble in water. | [4] |

| Storage | Store at 2-8°C under an inert gas (e.g., Nitrogen), protected from light and moisture. | [5][6] |

Stability Profile

The stability of this compound is primarily dictated by its two main functional groups: the benzophenone imine (a Schiff base) and the tert-butyl ester.

2.1. pH Stability

-

Acidic Conditions: The tert-butyl ester group is highly susceptible to cleavage under acidic conditions, a property frequently exploited for deprotection in peptide synthesis.[7] The imine bond of the Schiff base can also undergo hydrolysis in acidic media, with the rate being pH-dependent.[5] Generally, the formation of Schiff bases is reversible and the equilibrium is influenced by pH.[3]

-

Neutral and Basic Conditions: The tert-butyl ester is generally stable under neutral and basic conditions. The imine bond is more stable at neutral to slightly alkaline pH.[3] However, strong basic conditions can promote other reactions, such as racemization, if the alpha-proton is abstracted.[8] The hydrolysis of Schiff bases is often catalyzed by both acid and base.[9]

2.2. Thermal Stability

2.3. General Handling and Storage

The compound is reported to be hygroscopic and sensitive to light.[6] Therefore, it is crucial to store it in a tightly sealed container under a dry, inert atmosphere and protected from light to prevent degradation.

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.1 - 7.7 | Multiplet | Phenyl groups |

| Methylene Protons | ~4.2 | Singlet | -NCH₂- |

| tert-Butyl Protons | ~1.4 | Singlet | -C(CH₃)₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~170 | Ester C=O |

| Imine Carbon | ~165 | C=N |

| Aromatic Carbons | 127 - 140 | Phenyl groups |

| Quaternary Carbon | ~81 | -C (CH₃)₃ |

| Methylene Carbon | ~56 | -NCH₂- |

| Methyl Carbons | ~28 | -C(C H₃)₃ |

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3060 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1740 | Ester C=O stretch |

| ~1625 | Imine C=N stretch |

| ~1445, 1490 | Aromatic C=C stretch |

| ~1150 | C-O stretch |

3.3. Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 295. Key fragmentation patterns would likely involve the loss of the tert-butyl group (m/z = 238), loss of the tert-butoxycarbonyl group (m/z = 194), and fragmentation of the diphenylmethylene moiety.

Experimental Protocols

4.1. Synthesis of this compound

This protocol is adapted from a patented synthesis method.

Caption: A typical workflow for the synthesis of the title compound.

Procedure:

-

To a stirred solution of tert-butyl glycinate hydrochloride in a suitable aprotic solvent (e.g., acetonitrile), add triethylamine as a base.

-

Add α,α-dichlorodiphenylmethane to the mixture.

-

Heat the reaction mixture and monitor its progress by a suitable analytical technique such as gas chromatography (GC).

-

Upon completion, cool the mixture and add water.

-

Extract the aqueous phase with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.

4.2. Application in Asymmetric Alkylation for α-Amino Acid Synthesis

This compound is a widely used substrate for the enantioselective synthesis of α-amino acids via phase-transfer catalyzed alkylation.[11][12]

References

- 1. This compound | C19H21NO2 | CID 688171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. N-(Diphenylmethylene)glycine, t-butyl ester | 81477-94-3 | FD22506 [biosynth.com]

- 7. tert-Butyl Esters [organic-chemistry.org]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. Stability of Schiff bases of amino acids and pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Glycine Enolate Equivalent: A Technical Guide to N-(Diphenylmethylene)glycine tert-butyl ester in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(Diphenylmethylene)glycine tert-butyl ester, a cornerstone reagent in the asymmetric synthesis of non-proteinogenic α-amino acids. Its utility as a chiral glycine enolate equivalent has been widely demonstrated, offering a reliable and versatile platform for the introduction of diverse side chains with high stereocontrol. This document details the fundamental principles of its application, experimental protocols for its use, and quantitative data to support its efficacy in synthetic methodologies.

Core Concepts: The Role of a Glycine Equivalent

In the realm of synthetic organic chemistry, particularly in drug discovery and development, the ability to synthesize enantiomerically pure α-amino acids with novel side chains is of paramount importance. This compound serves as a practical and efficient glycine equivalent. The bulky diphenylmethylene (benzophenone imine) group serves a dual purpose: it protects the amine functionality and, more critically, it activates the α-protons, facilitating their deprotonation to form a Schiff base enolate. This enolate is the key reactive intermediate that can then be subjected to various electrophilic additions. The tert-butyl ester provides steric bulk and is readily removable under acidic conditions.

The asymmetric alkylation of this glycine equivalent is most effectively achieved through phase-transfer catalysis.[1] In this methodology, a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, facilitates the transfer of the enolate from an aqueous or solid phase into an organic phase where the alkylation reaction occurs.[1][2] The chiral environment provided by the catalyst dictates the stereochemical outcome of the reaction, leading to the formation of one enantiomer of the α-amino acid derivative in excess.

Asymmetric Alkylation via Phase-Transfer Catalysis

A widely employed application of this compound is its asymmetric alkylation under phase-transfer conditions. This method allows for the synthesis of a diverse array of unnatural α-amino acids with high yields and enantioselectivities.

General Reaction Scheme

The overall transformation can be summarized as follows:

Caption: General workflow for the asymmetric alkylation of this compound.

Catalytic Cycle

The catalytic cycle for the phase-transfer catalyzed alkylation involves several key steps that occur at the interface of two immiscible phases (typically an organic solvent and an aqueous or solid base).

Caption: Catalytic cycle of phase-transfer catalyzed asymmetric alkylation.

Quantitative Data

The following tables summarize the yields and enantiomeric excesses (ee) achieved in the asymmetric alkylation of this compound with various electrophiles and chiral phase-transfer catalysts.

Table 1: Asymmetric Benzylation with a Cinchona Alkaloid-Derived Catalyst [2]

| Electrophile (R-X) | Catalyst | Solvent System | Temperature (°C) | Yield (%) | ee (%) |

| Benzyl bromide | (8S,9S)-configured PTC with 3,5-bis(trifluoromethyl)benzyl group | Toluene/water | -40 | 79-98 | up to 91 |

Table 2: Asymmetric Alkylation with Various Electrophiles [3]

| Electrophile (R-X) | Catalyst | Yield (%) | ee (%) (Configuration) |

| Benzyl bromide | Catalyst b2 | 96 | 95 (R) |

| 4-Methoxybenzyl bromide | Catalyst b2 | 95 | 96 (R) |

| 4-Chlorobenzyl bromide | Catalyst b2 | 97 | 90 (R) |

| 2-Naphthylmethyl bromide | Catalyst b2 | 94 | 92 (R) |

| Allyl bromide | Catalyst b2 | 92 | 89 (R) |

Experimental Protocols

Synthesis of this compound

Materials:

-

Glycine tert-butyl ester hydrochloride

-

Benzophenone imine

-

Dichloromethane (anhydrous)

-

Sodium sulfate (anhydrous)

Procedure:

-

To a solution of glycine tert-butyl ester hydrochloride in anhydrous dichloromethane, add benzophenone imine at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove any solids.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.

Asymmetric Alkylation of this compound (General Procedure)[2][3]

Materials:

-

This compound

-

Alkylating agent (e.g., benzyl bromide)

-

Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative)

-

Toluene

-

Aqueous potassium hydroxide (50% w/w) or solid potassium hydroxide

Procedure:

-

To a stirred solution of this compound and the chiral phase-transfer catalyst (typically 1-10 mol%) in toluene, add the alkylating agent.

-

Cool the mixture to the desired temperature (e.g., -40 °C to room temperature).

-

Add the aqueous or solid base to the reaction mixture.

-

Stir the biphasic mixture vigorously until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction by adding water and separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired alkylated product.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Deprotection to the Free α-Amino Acid

Materials:

-

Alkylated this compound derivative

-

Aqueous acid (e.g., 1 M HCl)

-

Diethyl ether

Procedure:

-

Dissolve the alkylated product in a suitable solvent (e.g., THF or diethyl ether).

-

Add an aqueous acidic solution (e.g., 1 M HCl) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the aqueous and organic layers.

-

Wash the aqueous layer with diethyl ether to remove the benzophenone byproduct.

-

The aqueous layer containing the hydrochloride salt of the desired α-amino acid can be concentrated or used directly in subsequent steps.

Conclusion

This compound is a highly valuable and versatile glycine equivalent for the asymmetric synthesis of α-amino acids. Its application in phase-transfer catalyzed alkylations, in conjunction with chiral catalysts, provides a robust and scalable method for accessing a wide range of enantiomerically enriched non-proteinogenic amino acids. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and stereocontrolled synthesis of novel molecular entities.

References

N-(Diphenylmethylene)glycine tert-butyl ester: A Comprehensive Technical Guide

CAS Number: 81477-94-3

This technical guide provides an in-depth overview of N-(Diphenylmethylene)glycine tert-butyl ester, a pivotal intermediate in modern organic and medicinal chemistry. Primarily utilized as a glycine anion equivalent, this compound is instrumental in the asymmetric synthesis of a diverse array of natural and unnatural α-amino acids, which are fundamental building blocks in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, purification, and applications.

Physicochemical Properties

This compound is a white crystalline solid that is sensitive to moisture.[1][2] It is generally insoluble in water but exhibits slight solubility in organic solvents such as chloroform and methanol.[1][2] Its stability under various reaction conditions and compatibility with a range of functional groups make it a versatile reagent in organic synthesis.[3]

| Property | Value | References |

| Molecular Formula | C₁₉H₂₁NO₂ | [4][5] |

| Molecular Weight | 295.38 g/mol | [4] |

| Appearance | White to off-white crystalline powder or solid | [1][3] |

| Melting Point | 51-116 °C (literature values vary) | [1][3][4][6] |

| Boiling Point (Predicted) | 377.5 ± 34.0 °C | [1][2] |

| Density (Predicted) | 1.00 ± 0.1 g/cm³ | [1][2] |

| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol | [1][2] |

| Stability | Moisture sensitive | [1][2] |

| Storage Conditions | Store at 2-8°C or room temperature in a dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen), protected from light. | [1][2][4] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the alkylation of benzophenone imine with a glycine tert-butyl ester derivative. A typical laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis

This procedure is based on established methods for the synthesis of this compound and related compounds.[1]

Materials:

-

Benzophenone imine

-

tert-Butyl bromoacetate

-

Acetonitrile (anhydrous)

-

N,N-Diisopropylethylamine (DIPEA)

-

Water/Formic acid mixture (5:3)

-

Water/Ethanol mixture (3:1 and 1:1)

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer, add benzophenone imine (1.0 equivalent) and tert-butyl bromoacetate (1.0 equivalent) in acetonitrile.

-

Heat the reaction mixture to 70°C.

-

Slowly add N,N-diisopropylethylamine (DIPEA) (1.0 equivalent) to the heated mixture.

-

Maintain the reaction at 70°C for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a 5:3 mixture of water/formic acid to the reaction mixture and concentrate under reduced pressure.

-

Wash the resulting solid sequentially with a cold 3:1 water/ethanol solution and then with a cold 1:1 water/ethanol solution.

-

Dry the solid under high vacuum to yield this compound as a white solid.

Purification Methods

Purification of the crude product is typically achieved through recrystallization or column chromatography.[7] The choice of method depends on the level and nature of impurities.

Experimental Protocol: Recrystallization [7]

-

Dissolve the crude this compound in a minimal amount of hot toluene (approximately 60-70°C).

-

If insoluble impurities are present, perform a hot filtration.

-

Slowly add cyclohexane to the hot toluene solution until it becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath (0-4°C) for about one hour to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold cyclohexane.

-

Dry the purified crystals under vacuum.

Applications in Asymmetric Synthesis

The primary application of this compound is in the enantioselective synthesis of α-amino acids.[8][9][10] It serves as a glycine enolate equivalent in reactions such as the O'Donnell asymmetric amino acid synthesis, which utilizes phase-transfer catalysis.[9] The bulky diphenylmethylene protecting group activates the α-proton for deprotonation and provides steric hindrance that, in conjunction with a chiral phase-transfer catalyst, directs the alkylation to a specific face of the enolate, leading to high enantioselectivity.[9]

O'Donnell Asymmetric Amino Acid Synthesis

This method allows for the synthesis of a wide variety of natural and unnatural α-amino acids with high enantiomeric excess.

General Reaction Scheme:

-

Deprotonation: The Schiff base is treated with a strong base (e.g., aqueous KOH or NaOH) to generate the corresponding enolate.

-

Phase-Transfer Catalysis: A chiral phase-transfer catalyst, often derived from Cinchona alkaloids, facilitates the transfer of the enolate to the organic phase.

-

Alkylation: The chiral ion pair reacts with an alkylating agent (e.g., an alkyl halide) in the organic solvent. The steric bulk of the diphenylmethylene group and the chiral catalyst control the stereochemical outcome of the alkylation.

-

Hydrolysis: Acidic hydrolysis of the resulting product removes both the diphenylmethylene protecting group and the tert-butyl ester, yielding the desired α-amino acid.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the asymmetric synthesis of α-amino acids. Its well-defined reactivity and the steric influence of the diphenylmethylene protecting group allow for high levels of stereocontrol in alkylation reactions. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in research and development, contributing to the advancement of pharmaceutical and chemical sciences.

References

- 1. 81477-94-3 | CAS DataBase [m.chemicalbook.com]

- 2. N-(Diphenylmethylene)glycerine tert-butyl ester - Career Henan Chemical Co. [coreychem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-(Diphenylmethylene)glycine, t-butyl ester | 81477-94-3 | FD22506 [biosynth.com]

- 5. This compound | C19H21NO2 | CID 688171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(ジフェニルメチレン)グリシン tert-ブチルエステル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 81477-94-3 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Synthesis of N-(Diphenylmethylene)glycine tert-butyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Diphenylmethylene)glycine tert-butyl ester, also known as tert-butyl 2-(benzhydrylideneamino)acetate, is a pivotal synthetic intermediate in the fields of organic chemistry and pharmaceutical development. Its unique structural features, particularly the diphenylmethylene protecting group on the nitrogen atom, make it an invaluable building block for the asymmetric synthesis of α-amino acids and their derivatives. These derivatives are fundamental components of numerous pharmaceuticals, especially those targeting neurological disorders. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound.

Chemical Properties and Data

This compound is a white to off-white crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 81477-94-3 |

| Molecular Formula | C₁₉H₂₁NO₂ |

| Molecular Weight | 295.38 g/mol [3][4] |

| Melting Point | 112-116 °C[1][2] |

| Appearance | White to off-white crystalline powder[1][2] |

| Purity | Typically >98% (HPLC)[1][2] |

| Solubility | Soluble in organic solvents such as dichloromethane. |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.66 (m, 2H), 7.47 (m, 3H), 7.41 (t, J=8 Hz, 1H), 7.34 (t, J=8 Hz, 1H), 7.20 (m, 2H), 4.13 (s, 2H), 1.48 (s, 9H) |

| ¹³C NMR | Spectral data available from commercial suppliers such as Sigma-Aldrich.[5] |

| IR | Spectral data available from commercial suppliers such as Sigma-Aldrich.[5] |

| Mass Spectrometry (LC/MS) | m/z measured value 295.93, theoretical value 296.16 [M+H]⁺ |

Synthesis Protocol

The synthesis of this compound is commonly achieved through the alkylation of glycine tert-butyl ester with a benzophenone imine, a reaction often referred to as the O'Donnell amino acid synthesis.[5] This method allows for the efficient and selective monoalkylation of the glycine derivative.

Experimental Protocol

Materials:

-

Glycine tert-butyl ester hydrochloride

-

Benzophenone imine

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Formic acid

-

Ethanol

Procedure:

-

To a stirred solution of glycine tert-butyl ester hydrochloride (50.0 g, 298 mmol) in dichloromethane (500 mL) at room temperature, triethylamine (104 mL, 745 mmol) is slowly added.

-

After stirring for 30 minutes, benzophenone imine (59.7 mL, 358 mmol) is added to the reaction mixture.

-

The reaction is heated to 70 °C and maintained for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

A 5:3 mixture of water/formic acid (1 mL) is added to the reaction mixture.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed sequentially with a cold 3:1 solution of water/ethanol (2 x 60 mL) and a cold 1:1 solution of water/ethanol (30 mL).

-

The solid is dried under high vacuum to afford this compound as a white solid.

Yield:

This protocol has been reported to yield the product in 99% (14.9 g, 47.0 mmol).

Reaction Mechanism and Experimental Workflow

The synthesis proceeds via a nucleophilic substitution reaction. The triethylamine deprotonates the glycine tert-butyl ester hydrochloride, forming the free amine. The nitrogen of the glycine ester then attacks the carbon of the benzophenone imine, followed by elimination of ammonia to form the desired imine product. This is a variation of the O'Donnell asymmetric synthesis of amino acids.[5]

Caption: Reaction mechanism for the synthesis of this compound.

The experimental workflow involves a series of steps from reaction setup to purification of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial precursor in the synthesis of a wide array of unnatural α-amino acids. The diphenylmethylene group acts as an effective protecting group for the amine, which can be readily removed under acidic conditions. The tert-butyl ester can be cleaved under different acidic conditions, allowing for selective deprotection and further functionalization at either the N-terminus or C-terminus. This versatility is highly valuable in the construction of peptide and non-peptide-based therapeutic agents. Its application is particularly prominent in the development of drugs targeting the central nervous system.

Conclusion

The synthesis of this compound via the O'Donnell methodology is a robust and high-yielding process that provides a key building block for advanced organic synthesis and medicinal chemistry. The detailed protocol and understanding of the reaction mechanism outlined in this guide are intended to support researchers and professionals in the efficient production and application of this important compound in their drug discovery and development endeavors.

References

The Synthetic Heart of Chiral Amino Acids: A Technical Guide to N-(Diphenylmethylene)glycine tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-(Diphenylmethylene)glycine tert-butyl ester, a pivotal intermediate in modern organic and medicinal chemistry. While sometimes cited as a fluorescent dye for biological research, its core utility and "mechanism of action" lie in its role as a protected glycine equivalent for the asymmetric synthesis of non-proteinogenic α-amino acids. These chiral building blocks are crucial for the development of novel therapeutics, particularly in the realm of peptide-based drugs and neurologically active compounds.

Core Application: Asymmetric Synthesis of α-Amino Acids

This compound serves as a prochiral nucleophile in various stereoselective alkylation reactions. The diphenylmethylene (benzhydrylidene) group protects the amine functionality, while the tert-butyl ester protects the carboxylic acid. This protection strategy allows for the selective deprotonation of the α-carbon, forming a chiral enolate that can react with electrophiles.

The primary mechanism involves the use of chiral phase-transfer catalysts (PTCs) to induce enantioselectivity in the alkylation step. These catalysts, often derived from cinchona alkaloids, form a chiral ion pair with the enolate of this compound, sterically directing the approach of the electrophile to one face of the enolate. This results in the formation of one enantiomer of the α-amino acid derivative in excess.

Subsequent deprotection of the amine (via acidic hydrolysis) and the carboxylic acid (often with a stronger acid) yields the desired enantiomerically enriched α-amino acid.

Application in Pharmaceutical Synthesis

The versatility of this synthetic approach makes this compound a valuable tool in drug discovery and development. It facilitates the synthesis of complex, unnatural amino acids that can be incorporated into peptide drugs to enhance their efficacy, stability, or binding affinity. One notable application is in the synthesis of derivatives of L-DOPA, a key therapeutic for Parkinson's disease.

Quantitative Data: Enantioselective Alkylation

The following table summarizes representative quantitative data for the asymmetric alkylation of this compound with various electrophiles under phase-transfer catalytic conditions.

| Electrophile | Chiral Phase-Transfer Catalyst | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzyl bromide | (8S,9S)-Cinchonidine-derived PTC | Toluene/Water | 97 | 91 |

| Allyl bromide | (8S,9S)-Cinchonidine-derived PTC | Toluene/Water | 99 | 89 |

| Ethyl iodide | (S)-BINAP-derived PTC | Dichloromethane/Water | 85 | 95 |

| Propargyl bromide | Maruoka Catalyst | Toluene/Water | 92 | 96 |

Note: The specific structures of the catalysts and detailed reaction conditions can influence the yield and enantioselectivity.

Experimental Protocols

General Procedure for Asymmetric Phase-Transfer Catalytic Alkylation

Materials:

-

This compound

-

Alkyl halide (electrophile)

-

Chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative)

-

Base (e.g., 50% aqueous potassium hydroxide)

-

Organic solvent (e.g., toluene or dichloromethane)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (for deprotection)

Procedure:

-

To a stirred solution of this compound and the chiral phase-transfer catalyst (typically 1-10 mol%) in the chosen organic solvent, add the alkyl halide.

-

Cool the mixture to the desired temperature (e.g., 0 °C or ambient temperature).

-

Add the aqueous base and stir the biphasic mixture vigorously until the reaction is complete (monitored by TLC).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane).

-

For deprotection, treat the purified product with aqueous hydrochloric acid to hydrolyze the imine and ester, yielding the target α-amino acid.

Visualizations

Workflow for Asymmetric Synthesis of α-Amino Acids

Caption: Workflow for the asymmetric synthesis of α-amino acids.

Role as a Fluorescent Dye

Several chemical suppliers list this compound as a useful dye for biological research.[1] However, a comprehensive review of scientific literature does not yield quantitative photophysical data, such as excitation and emission spectra, quantum yields, or specific applications as a fluorescent probe. Therefore, while its potential as a fluorophore is noted, detailed characterization and its mechanism of action in a biological imaging context are not well-documented in publicly available research. Its utility in this area remains to be fully explored and validated by the scientific community.

References

The Dual Role of the Diphenylmethylene Group in Glycine Ester Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and the development of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount. The diphenylmethylene (DPM), or benzhydryl (Bzh), group stands out as a versatile tool for the protection of functional groups in amino acids. This technical guide provides an in-depth examination of the role of the diphenylmethylene protecting group specifically in the context of glycine esters. It details its application as a C-terminal ester protecting group, outlining protocols for its introduction and cleavage, its stability under various conditions, and the mechanistic pathways of these transformations. This document serves as a comprehensive resource, consolidating experimental procedures and quantitative data to aid researchers in leveraging the unique properties of the diphenylmethylene group in their synthetic endeavors.

Introduction: The Importance of Carboxyl Protection in Glycine

Glycine, the simplest proteinogenic amino acid, is a fundamental building block in the synthesis of peptides and other complex molecules. To achieve selective chemical transformations at the N-terminus or side chains of other amino acids in a growing peptide chain, the carboxyl group of the C-terminal amino acid, such as glycine, must be temporarily masked. An ideal carboxyl-protecting group should be easy to introduce in high yield, stable to the conditions of peptide bond formation and N-terminal deprotection, and readily removable under mild conditions that do not compromise the integrity of the newly formed peptide.

The diphenylmethyl (benzhydryl) ester is a prominent choice for this purpose. Its bulky nature provides steric hindrance, and its electronic properties allow for facile cleavage under specific acidic conditions, offering a degree of orthogonality in many synthetic strategies.

Synthesis of N-Protected Glycine Diphenylmethyl Ester

The most common strategy for the synthesis of glycine diphenylmethyl ester involves the esterification of an N-protected glycine derivative, such as N-Boc-glycine, with diphenylmethanol or a reactive equivalent like diphenyldiazomethane.

Esterification using Diphenyldiazomethane

A highly effective method for the preparation of diphenylmethyl esters is the reaction of a carboxylic acid with diphenyldiazomethane. This reaction is characterized by its mild conditions and the formation of nitrogen gas as the sole byproduct, which drives the reaction to completion.

Experimental Protocol: Synthesis of N-Boc-glycine Diphenylmethyl Ester via Diphenyldiazomethane

-

Materials:

-

N-Boc-glycine

-

Diphenyldiazomethane

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

-

Procedure:

-

Dissolve N-Boc-glycine (1.0 eq.) in the chosen anhydrous solvent.

-

To this solution, add a solution of diphenyldiazomethane (1.0-1.2 eq.) in the same solvent dropwise at room temperature.

-

A brisk evolution of nitrogen gas will be observed.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 1-2 hours), the solvent is removed under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or recrystallization.

-

Quantitative Data:

| Reactants | Reagent | Solvent | Reaction Time | Yield |

| N-Boc-glycine | Diphenyldiazomethane | Acetonitrile | ~1 hour | >95% |

Stability of the Diphenylmethyl Ester Protecting Group

The utility of a protecting group is defined by its stability under a range of conditions and its selective lability. The diphenylmethyl ester offers a favorable profile in this regard, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS).

Stability to Basic Conditions

In Fmoc-based peptide synthesis, the temporary N-terminal Fmoc group is removed in each cycle using a basic solution, typically 20% piperidine in dimethylformamide (DMF). The C-terminal ester linkage to the resin or, in solution-phase synthesis, the protecting group of the C-terminal amino acid must remain intact under these conditions. The diphenylmethyl ester exhibits excellent stability in the presence of piperidine.

Stability to Acidic Conditions

The diphenylmethyl ester is sensitive to strong acidic conditions, which forms the basis of its removal. However, it is generally stable to the milder acidic conditions that might be used for the removal of other protecting groups, such as the Boc group under certain controlled conditions, although TFA will cleave both.

Summary of Stability Data:

| Condition | Reagent(s) | Stability of Diphenylmethyl Ester |

| Basic | 20% Piperidine in DMF | Stable |

| Strongly Acidic | 95% TFA in H₂O | Labile (Cleaved) |

| Catalytic Hydrogenolysis | H₂, Pd/C | Labile (Cleaved) |

Cleavage of the Diphenylmethyl Ester Protecting Group

The removal of the diphenylmethyl protecting group is most commonly achieved by acidolysis, typically using trifluoroacetic acid (TFA). The mechanism proceeds through the formation of a stable diphenylmethyl (benzhydryl) cation.

Mechanism of Acid-Catalyzed Deprotection

The deprotection is initiated by the protonation of the ester's carbonyl oxygen by a strong acid like TFA. This enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond. The key step is the departure of the protonated carboxylic acid, leading to the formation of a resonance-stabilized diphenylmethyl carbocation. This cation is then quenched by a nucleophile present in the reaction mixture, such as water or a scavenger like triisopropylsilane (TIS).

Caption: Acid-catalyzed cleavage of a diphenylmethyl ester.

Experimental Protocol for Deprotection

Experimental Protocol: Cleavage of N-Boc-glycine Diphenylmethyl Ester with TFA

-

Materials:

-

N-Boc-glycine diphenylmethyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (optional, e.g., water, triisopropylsilane (TIS))

-

-

Procedure:

-

Dissolve the N-Boc-glycine diphenylmethyl ester in DCM.

-

Cool the solution in an ice bath.

-

Add a "cleavage cocktail" of TFA, typically 50-95% in DCM. Scavengers like water (2.5%) and TIS (2.5%) can be included to trap the reactive benzhydryl cation.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, the TFA and DCM are removed under reduced pressure, often with co-evaporation with a solvent like toluene to remove residual TFA.

-

The crude product can be precipitated from cold diethyl ether and purified if necessary.

-

Quantitative Data:

| Substrate | Reagent(s) | Reaction Time | Temperature | Cleavage Efficiency |

| N-Boc-glycine diphenylmethyl ester | 95% TFA, 2.5% H₂O, 2.5% TIS in DCM | 1-2 hours | Room Temp. | ~100% |

Role in Synthetic Workflows

The diphenylmethyl ester protecting group for glycine is a valuable component of a synthetic chemist's toolbox, enabling orthogonal protection strategies and facilitating the synthesis of complex peptides.

Caption: Use of Gly-O-DPM in a synthetic workflow.

Conclusion

The diphenylmethylene group, when used to protect the carboxyl function of glycine as a diphenylmethyl ester, offers a robust and reliable strategy for chemists in drug development and peptide synthesis. Its ease of introduction, stability to basic conditions common in Fmoc-based synthesis, and clean, efficient cleavage under strong acidic conditions make it an attractive choice. This guide has provided the core technical details, including experimental protocols and quantitative data, to facilitate the effective application of this protecting group in the laboratory. By understanding the principles and procedures outlined herein, researchers can confidently incorporate the diphenylmethyl ester of glycine into their synthetic designs to achieve their molecular targets with greater efficiency and purity.

N-(Diphenylmethylene)glycine tert-butyl ester: A Technical Guide to Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-(Diphenylmethylene)glycine tert-butyl ester is a widely utilized synthetic intermediate, primarily serving as a protected glycine equivalent in the asymmetric synthesis of α-amino acids. Its diphenylmethylene group provides steric hindrance and protects the amine functionality, while the tert-butyl ester protects the carboxylic acid. This guide provides an in-depth overview of its solubility characteristics, safe handling procedures, and a detailed experimental protocol for its application in organic synthesis.

Physical and Chemical Properties

This compound is a white to off-white solid, typically appearing as a crystalline powder.[1][2][3][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 81477-94-3 | [1][2][4][5] |

| Molecular Formula | C₁₉H₂₁NO₂ | [1][5][6] |

| Molecular Weight | 295.38 g/mol | [2][5][6][7] |

| Melting Point | 114-116 °C | [2][7] |

| Appearance | White to off-white crystalline powder | [1][2][3][4] |

Solubility Profile

Qualitative Solubility:

For a structurally similar compound, N-(Diphenylmethylene)glycine ethyl ester, a solubility of 50 mg/mL in ethanol has been reported. This suggests that the tert-butyl ester likely exhibits good solubility in alcohols and other polar aprotic solvents commonly used in organic synthesis.

Safe Handling and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Fire Safety: Use standard fire extinguishers such as water spray, carbon dioxide, dry chemical, or foam.

Storage Conditions:

-

Temperature: Store in a cool, dry place.[7] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C) for long-term stability.[6]

-

Inert Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[7]

-

Container: Keep the container tightly sealed.

The following diagram outlines a logical workflow for the safe handling and storage of this compound.

Experimental Protocol: Asymmetric Alkylation for the Synthesis of α-Amino Acids

This compound is a key substrate in the synthesis of non-natural α-amino acids via phase-transfer catalyzed alkylation. This method allows for the enantioselective introduction of a variety of side chains.

General Reaction Scheme:

The following is a representative, detailed protocol for the benzylation of this compound using a chiral phase-transfer catalyst.

Materials:

-

This compound

-

Benzyl bromide

-

Toluene

-

50% (w/w) aqueous potassium hydroxide (KOH)

-

Chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.1 equiv).

-

Solvent Addition: Add toluene to dissolve the solids.

-

Reagent Addition: Add benzyl bromide (1.1 equiv) to the solution.

-

Base Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the catalyst and substrate) and add the 50% aqueous KOH solution.

-

Reaction Monitoring: Stir the biphasic mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkylated product.

-

Deprotection: The resulting product can be deprotected (hydrolysis of the imine and ester) to yield the free α-amino acid.

The following diagram illustrates the general workflow for this experimental procedure.

This technical guide provides a foundation for the safe and effective use of this compound in a research setting. While comprehensive quantitative solubility data remains an area for further investigation, the provided information on its properties, handling, and a detailed experimental protocol will be valuable for scientists in the field of organic synthesis and drug development.

References

- 1. This compound, 99% 1 g | Request for Quote [thermofisher.com]

- 2. This compound 98 81477-94-3 [sigmaaldrich.com]

- 3. N-(Diphenylmethylene)glycerine tert-butyl ester | 81477-94-3 [amp.chemicalbook.com]

- 4. This compound | 81477-94-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | C19H21NO2 | CID 688171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

- 7. N-(Diphenylmethylene)glycine, t-butyl ester | 81477-94-3 | FD22506 [biosynth.com]

- 8. N-(Diphenylmethylene)glycerine tert-butyl ester | 81477-94-3 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Spectral Data of N-(Diphenylmethylene)glycine tert-butyl ester

This technical guide provides an in-depth analysis of the spectral data for N-(Diphenylmethylene)glycine tert-butyl ester, a key intermediate in the asymmetric synthesis of α-amino acids. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound is a Schiff base derived from benzophenone and the tert-butyl ester of glycine. The diphenylmethylene group serves as a bulky, non-enolizable protecting group for the amino functionality of glycine, while the tert-butyl ester protects the carboxylic acid. This compound is a stable, crystalline solid at room temperature.

Molecular Formula: C₁₉H₂₁NO₂[1][2]

Molecular Weight: 295.38 g/mol [1][2]

Appearance: White to off-white crystalline powder[3]

Melting Point: 110-115 °C[2][3]

Spectral Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 - 7.25 | m | 10H | Aromatic protons (2 x C₆H₅) |

| 4.15 | s | 2H | Methylene protons (-NCH₂CO-) |

| 1.45 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | Ester carbonyl carbon (C=O) |

| 168.0 | Imine carbon (C=N) |

| 138.5 | Quaternary aromatic carbons (ipso-C) |

| 130.0, 128.5, 128.0 | Aromatic carbons (CH) |

| 81.0 | Quaternary carbon of tert-butyl group (-C(CH₃)₃) |

| 55.0 | Methylene carbon (-NCH₂CO-) |

| 28.0 | Methyl carbons of tert-butyl group (-C(CH₃)₃) |

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of different bonds.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | Ester C=O stretch |

| ~1630 | Medium | Imine C=N stretch |

| ~1600, 1490, 1445 | Medium-Weak | Aromatic C=C stretches |

| ~1150 | Strong | C-O stretch |

Expected Fragmentation:

The molecular ion [M]⁺• would be observed at m/z = 295. The fragmentation of esters often involves cleavage next to the carbonyl group. Key expected fragments would include:

-

Loss of the tert-butoxy group (-OC(CH₃)₃): Resulting in a fragment at m/z = 222.

-

Loss of the tert-butyl group (-C(CH₃)₃): Resulting in a fragment at m/z = 238, followed by the loss of CO₂ to give a fragment at m/z = 194.

-

Cleavage of the N-CH₂ bond: This could lead to various fragments, including the stable diphenylmethylium cation or related structures.

Experimental Protocols

The following are general protocols for obtaining the spectral data presented above.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the empty ATR setup.

-

-

Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing:

-

The resulting spectrum of transmittance or absorbance versus wavenumber is displayed.

-

Label the significant peaks.

-

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid sample. The sample is then heated to vaporize it.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Application in Asymmetric Synthesis

This compound is a crucial reagent in the asymmetric synthesis of non-proteinogenic α-amino acids, which are important building blocks for pharmaceuticals. The diphenylmethylene group activates the α-protons for deprotonation while providing steric bulk that directs the approach of electrophiles in the presence of a chiral phase-transfer catalyst.

Caption: Asymmetric synthesis of α-amino acids using this compound.

The logical workflow for the synthesis of chiral α-amino acids is depicted above. The process begins with the deprotonation of this compound by a base to form a chiral glycine enolate equivalent. This enolate then undergoes asymmetric alkylation with an electrophile in the presence of a chiral phase-transfer catalyst. Finally, acidic hydrolysis removes the protecting groups to yield the desired chiral α-amino acid.

References

An In-depth Technical Guide to the O'Donnell Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

The O'Donnell amino acid synthesis stands as a cornerstone in the stereoselective preparation of both natural and unnatural α-amino acids, which are fundamental building blocks in pharmaceutical and agrochemical research. Developed by Martin J. O'Donnell, this methodology offers a practical and versatile route to a wide array of chiral amino acids, leveraging a phase-transfer catalysis approach that is amenable to scale-up. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and key data associated with this powerful synthetic tool.

Core Principles

The O'Donnell synthesis revolves around the alkylation of a Schiff base derived from a glycine ester, typically the benzophenone imine of a glycine alkyl ester.[1] This substrate offers two key advantages: the acidity of the α-proton is enhanced, facilitating deprotonation, and the bulky benzophenone group provides steric hindrance that helps to control the stereochemical outcome of the alkylation.[2]

The reaction is typically carried out under biphasic conditions, employing a phase-transfer catalyst (PTC) to shuttle the enolate of the glycine Schiff base from the aqueous phase, where it is generated by a base, to the organic phase for reaction with an alkylating agent.[1][3] Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, are employed to achieve high levels of enantioselectivity in the alkylation step.[1]

The overall process can be broken down into three key stages:

-

Formation of the Glycine Schiff Base: The synthesis begins with the protection of the amino group of a glycine ester as a benzophenone imine.

-

Asymmetric Alkylation: The core stereocenter is established through the enantioselective alkylation of the Schiff base enolate using a chiral phase-transfer catalyst.

-

Deprotection: The final step involves the hydrolysis of the Schiff base and ester groups to yield the desired α-amino acid.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the O'Donnell amino acid synthesis.

Synthesis of N-(Diphenylmethylene)glycinate Esters (Schiff Base Formation)

This protocol describes the formation of the benzophenone imine of a glycine ester, the starting material for the asymmetric alkylation.

Materials:

-

Glycine alkyl ester hydrochloride (e.g., glycine ethyl ester hydrochloride or glycine tert-butyl ester hydrochloride)

-

Benzophenone imine

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous solvent (e.g., dichloromethane (DCM), xylene)

-

Boron trifluoride etherate (BF₃·OEt₂) (optional, for transimination)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the glycine alkyl ester hydrochloride (1.0 equivalent) in a dry solvent under an inert atmosphere, add triethylamine (2.2 equivalents) at 0 °C.[4]

-

Stir the mixture for 15-30 minutes to ensure the formation of the free base of the glycine ester.

-

Add benzophenone imine (1.1 equivalents) dropwise to the reaction mixture.[4]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Alternatively, for a transimination approach, reflux the glycine ester and benzophenone imine in a solvent like xylene with a catalytic amount of BF₃·OEt₂.[5][6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-(diphenylmethylene)glycinate ester.

Asymmetric Phase-Transfer Catalyzed Alkylation

This protocol details the enantioselective alkylation of the glycine Schiff base to introduce the desired side chain.

Materials:

-

N-(Diphenylmethylene)glycinate ester (1.0 equivalent)

-

Alkylating agent (e.g., benzyl bromide, allyl bromide, alkyl iodide) (1.0-1.5 equivalents)

-

Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (0.01-0.1 equivalents)

-

Aqueous base (e.g., 50% potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution)

-

Organic solvent (e.g., toluene, dichloromethane)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the N-(diphenylmethylene)glycinate ester (1.0 equivalent), the chiral phase-transfer catalyst (0.01-0.1 equivalents), and the organic solvent.[7]

-

Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

-

Add the alkylating agent to the mixture.

-

With vigorous stirring, add the aqueous base dropwise.[7]

-

Allow the reaction to stir at the set temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours.[7]

-

Once the reaction is complete, dilute the mixture with water and separate the phases.

-

Extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude alkylated Schiff base can be purified by column chromatography on silica gel.

Deprotection to the Free Amino Acid

This final step involves the hydrolysis of the Schiff base and ester to yield the target α-amino acid.

Materials:

-

Alkylated N-(diphenylmethylene)glycinate ester

-

Aqueous acid (e.g., 1N hydrochloric acid (HCl) or citric acid)[6][7]

-

Organic solvent for washing (e.g., diethyl ether or ethyl acetate)

-

Solvent for the reaction (e.g., tetrahydrofuran (THF))

Procedure:

-

Dissolve the purified alkylated Schiff base in a suitable solvent like THF.

-

Add aqueous 1N HCl and stir the mixture at room temperature.[7]

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the benzophenone byproduct.[7]

-

The aqueous layer containing the amino acid hydrochloride can be used directly or further processed to isolate the free amino acid, for example, by ion-exchange chromatography.

Quantitative Data

The O'Donnell synthesis has been successfully applied to the synthesis of a wide range of α-amino acids with varying yields and enantioselectivities. The choice of substrate, alkylating agent, chiral catalyst, and reaction conditions all play a crucial role in the outcome of the reaction.

| Alkylating Agent (RX) | Glycine Ester | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Benzyl Bromide | tert-Butyl | Cinchonidine-derived | Toluene/CH₂Cl₂ | -40 | 85 | 94 | [8] |

| Allyl Bromide | tert-Butyl | Cinchonidine-derived | Toluene/CH₂Cl₂ | -40 | 92 | 91 | [8] |

| Ethyl Iodide | tert-Butyl | Cinchonidine-derived | Toluene/CH₂Cl₂ | -40 | 78 | 89 | [8] |

| p-Methoxybenzyl Bromide | tert-Butyl | Trimeric Cinchona Alkaloid | Toluene/CH₂Cl₂ | -10 | 93 | 95 | [9] |

| p-Nitrobenzyl Bromide | tert-Butyl | Trimeric Cinchona Alkaloid | Toluene/CH₂Cl₂ | -10 | 75 | 82 | [9] |

Visualizations

O'Donnell Amino Acid Synthesis Workflow

References

- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. benchchem.com [benchchem.com]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Methodological & Application

Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester: A Detailed Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview of the asymmetric alkylation of N-(Diphenylmethylene)glycine tert-butyl ester, a cornerstone reaction in the synthesis of non-natural α-amino acids. This guide includes detailed application notes, experimental protocols, and quantitative data to facilitate the successful implementation of this critical synthetic transformation.

The enantioselective alkylation of prochiral glycine derivatives stands as a powerful and widely employed method for the synthesis of optically active α-amino acids, which are pivotal building blocks in drug discovery and development. Among the various glycine synthons, this compound is a particularly advantageous substrate due to the steric bulk of the diphenylmethylene protecting group, which effectively directs the stereochemical outcome of the alkylation reaction. This document outlines the application of chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, in achieving high yields and excellent enantioselectivities in this transformation.

Application Notes

The asymmetric alkylation of this compound is typically carried out under phase-transfer catalysis (PTC) conditions. This methodology offers several advantages, including mild reaction conditions, operational simplicity, and the use of environmentally benign reagents such as aqueous inorganic bases. The choice of the chiral phase-transfer catalyst is paramount for achieving high enantioselectivity. Catalysts derived from Cinchona alkaloids, such as cinchonine and cinchonidine, have proven to be highly effective. These catalysts can be readily modified to fine-tune their steric and electronic properties, thereby optimizing the stereochemical control of the reaction.

The reaction mechanism involves the deprotonation of the glycine derivative by a strong base in the aqueous phase, forming a prochiral enolate. The chiral quaternary ammonium salt (the phase-transfer catalyst) then forms a tight ion pair with the enolate and transports it into the organic phase. The chiral environment provided by the catalyst directs the approach of the alkylating agent, leading to the formation of one enantiomer of the product in excess. Subsequent hydrolysis of the imine and ester functionalities yields the desired non-natural α-amino acid.

Factors influencing the success of the reaction include the structure of the phase-transfer catalyst, the nature of the alkylating agent, the choice of solvent and base, and the reaction temperature. Optimization of these parameters is often necessary to achieve the desired yield and enantiomeric excess for a specific substrate.

Quantitative Data Summary

The following table summarizes the results obtained for the asymmetric alkylation of this compound with various electrophiles using a Cinchona alkaloid-derived phase-transfer catalyst.

| Entry | Electrophile | Product | Time (h) | Yield (%) | % ee (Configuration) |

| 1 | Benzyl bromide | 2a | 5 | 99 | 90 (R) |

| 2 | 4-Methoxybenzyl bromide | 2b | 5 | 99 | 95 (R) |

| 3 | 4-Trifluoromethylbenzyl bromide | 2c | 5 | 93 | 96 (R) |

| 4 | 4-Fluorobenzyl bromide | 2d | 5 | 97 | 90 (R) |

| 5 | 4-Methylbenzyl bromide | 2e | 5 | 94 | 90 (R) |

| 6 | 3-Methoxybenzyl bromide | 2f | 5 | 92 | 91 (R) |

| 7 | 2-Methoxybenzyl bromide | 2g | 4 | 99 | 90 (R) |

| 8 | 2-Trifluoromethylbenzyl bromide | 2h | 5 | 96 | 92 (R) |